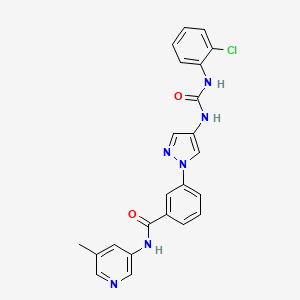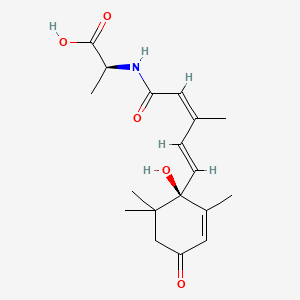
Aminopyrazole inhibitor, 4326
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminopyrazole inhibitor, 4326, is a compound belonging to the class of aminopyrazoles, which are known for their significant therapeutic potential Aminopyrazoles are characterized by the presence of an amino group attached to the pyrazole ring, making them versatile scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aminopyrazole inhibitor, 4326, typically involves the formation of the pyrazole ring followed by the introduction of the amino group. One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 50-100°C to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound, can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Aminopyrazole inhibitor, 4326, undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives, dihydropyrazole derivatives, and various substituted pyrazoles, which can exhibit different biological activities .
Scientific Research Applications
Aminopyrazole inhibitor, 4326, has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has shown potential as an anticancer agent, anti-inflammatory agent, and antimicrobial agent.
Mechanism of Action
The mechanism of action of aminopyrazole inhibitor, 4326, involves the inhibition of specific enzymes or receptors. For example, it can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation, survival, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pirtobrutinib: A reversible inhibitor of Bruton’s tyrosine kinase with limited off-target effects.
SR-11935: A selective inhibitor of c-Jun N-terminal kinase 3.
RO3201195: An inhibitor of p38 mitogen-activated protein kinase.
Uniqueness
Aminopyrazole inhibitor, 4326, is unique due to its specific binding affinity and selectivity for certain molecular targets, which can result in fewer side effects and improved therapeutic efficacy compared to other similar compounds .
Properties
Molecular Formula |
C23H19ClN6O2 |
|---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
3-[4-[(2-chlorophenyl)carbamoylamino]pyrazol-1-yl]-N-(5-methylpyridin-3-yl)benzamide |
InChI |
InChI=1S/C23H19ClN6O2/c1-15-9-17(12-25-11-15)27-22(31)16-5-4-6-19(10-16)30-14-18(13-26-30)28-23(32)29-21-8-3-2-7-20(21)24/h2-14H,1H3,(H,27,31)(H2,28,29,32) |
InChI Key |
KVVQUXAGSWSMKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)NC(=O)C2=CC(=CC=C2)N3C=C(C=N3)NC(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-2-(methoxymethyl)prop-2-enenitrile](/img/structure/B13443965.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B13443970.png)
![(2E)-(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-7-oxo-6-oxabicyclo[3.2.1]oct-4-yl Ester 3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic Acid](/img/structure/B13443982.png)





amine](/img/structure/B13444028.png)
![Butanedioic acid;2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol](/img/structure/B13444033.png)
pyrimidin-2-one](/img/structure/B13444037.png)


